molecular formula C12H13N3O3 B2938093 Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2470435-28-8

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2938093
CAS No.: 2470435-28-8
M. Wt: 247.254
InChI Key: JSHIXQKEKAMABY-UHFFFAOYSA-N
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Description

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with tert-butyl esters under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in cancer cell proliferation and inflammation . The molecular targets include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and applications, highlighting the versatility and potential of this chemical scaffold .

Properties

IUPAC Name

tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)9-5-14-15-6-8(7-16)4-13-10(9)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHIXQKEKAMABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2N=CC(=CN2N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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